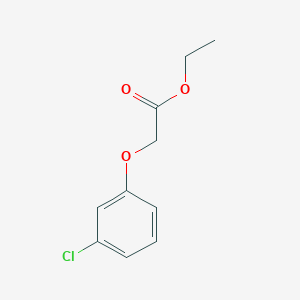

Ethyl 2-(3-chlorophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPWQKZOBIRMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352765 | |

| Record name | ethyl 2-(3-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-98-1 | |

| Record name | ethyl 2-(3-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-(3-chlorophenoxy)acetate

Introduction

Ethyl 2-(3-chlorophenoxy)acetate belongs to the phenoxyacetic acid class of compounds, a group widely recognized for its potent biological activity, particularly in the agricultural sector as selective herbicides. As an ester, this compound is readily absorbed by plants, where it is hydrolyzed to its active form, 3-chlorophenoxyacetic acid (3-CPA). The herbicidal efficacy of this class of molecules stems from their ability to function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), the principal auxin in plants.

At high concentrations, these synthetic auxins induce a state of uncontrolled and disorganized growth in susceptible dicotyledonous (broadleaf) plants, ultimately leading to senescence and death.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism underpinning the activity of this compound, detailing the core signaling pathway it hijacks, the downstream physiological consequences, and a validated experimental framework for its characterization. The insights presented herein are synthesized from extensive research on synthetic auxins, providing a robust model for understanding this specific compound's mode of action.

Section 1: The Core Mechanism: Hijacking the Auxin Signaling Pathway

The primary mechanism of action for 3-chlorophenoxyacetic acid, the active metabolite of this compound, is the subversion of the cell's natural auxin perception and signaling machinery. This process is centered around a sophisticated protein degradation system that regulates gene expression.

1.1 The TIR1/AFB Co-Receptor Complex: The Cell's Auxin Sensor

In a normal physiological state, the expression of auxin-responsive genes is kept in check by a family of repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. These repressors bind to and inhibit Auxin Response Factors (ARFs), which are the transcription factors that would otherwise activate these genes.

The perception of natural auxin (IAA) is mediated by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA repressor.[3][4][5] The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.

1.2 The "Molecular Glue" Hypothesis

Synthetic auxins like 3-chlorophenoxyacetic acid function by acting as a "molecular glue."[3] They bind to a pocket on the TIR1/AFB protein, and this binding event enhances the affinity of the TIR1/AFB protein for the Aux/IAA repressor.[6][7] This stabilized interaction—TIR1/AFB, auxin, and Aux/IAA—triggers the SCFTIR1/AFB complex to polyubiquitinate the Aux/IAA protein. This tagging marks the repressor for rapid degradation by the 26S proteasome.[8][9]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription.[8] Because synthetic auxins are typically more stable and resistant to degradation within the plant than natural IAA, they cause a persistent and overwhelming activation of this pathway.[10]

Caption: The SCF-TIR1/AFB signaling pathway hijacked by synthetic auxins.

Section 2: Downstream Physiological Consequences

The persistent activation of ARF transcription factors unleashes a cascade of downstream events that overwhelm the plant's homeostatic mechanisms.

2.1 Transcriptional Reprogramming and Hormonal Imbalance

The primary auxin-responsive gene families that are massively upregulated include:

-

Aux/IAA genes: Creating a futile feedback loop.

-

GH3 genes: These encode enzymes that conjugate amino acids to auxins, a process normally used for hormone deactivation.

-

Small Auxin-Up RNAs (SAURs): These genes are involved in cell elongation and other growth processes.

A critical consequence of this transcriptional reprogramming is the overproduction of other plant hormones. The induction of ACC synthase (ACS) genes leads to a surge in ethylene biosynthesis.[11] Similarly, the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED) genes stimulates the production of abscisic acid (ABA).[11] The excessive levels of ethylene and ABA are major contributors to the observed phytotoxicity, inducing rapid senescence, tissue decay, and growth inhibition.[10][11]

2.2 Macroscopic Symptoms of Phytotoxicity

The molecular chaos manifests as distinct and severe symptoms in susceptible plants:

-

Epinasty: Uncontrolled cell elongation on the upper side of petioles causes leaves and stems to twist and curl downwards.[1]

-

Callus Formation: Disorganized cell division leads to the formation of tumor-like tissues on stems and roots.

-

Growth Disruption: While causing uncontrolled elongation in some tissues, the overall effect is a disruption of normal development, inhibiting root growth and killing apical meristems.[1][2]

-

Senescence: The combined effects of hormonal imbalance lead to leaf yellowing, tissue necrosis, and ultimately, plant death.

Section 3: A Framework for Experimental Validation

To rigorously characterize the mechanism of action for a compound like this compound, a logical, multi-tiered experimental approach is required. This framework serves as a self-validating system, where each step confirms the hypothesis generated by the previous one.

Caption: A logical workflow for validating the mechanism of action (MoA).

Tier 1: Establishing Biological Activity - Phenotypic Assays

-

Expertise & Causality: Before investing in complex molecular assays, it is essential to confirm that the compound elicits the expected biological response. The Arabidopsis thaliana primary root growth inhibition assay is a highly sensitive and quantitative method for assessing auxin activity.[12][13] Auxins inhibit root elongation at concentrations that promote other growth, providing a clear and measurable endpoint.

-

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

-

Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A solvent control (e.g., DMSO) must be included.

-

Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds and place them on the prepared plates.

-

Stratification & Growth: Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

-

Measurement: After 5-7 days of growth, scan the plates with a high-resolution scanner. Measure the length of the primary root for at least 15-20 seedlings per condition using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the average root length for each concentration. Normalize the data to the solvent control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

-

-

Illustrative Data Presentation

| Concentration (nM) | Mean Root Length (mm) ± SD | % Inhibition |

| 0 (Control) | 25.4 ± 2.1 | 0% |

| 10 | 22.1 ± 1.9 | 13% |

| 50 | 15.8 ± 1.5 | 38% |

| 110 (IC50) | 12.7 ± 1.3 | 50% |

| 500 | 6.2 ± 0.8 | 76% |

| 1000 | 3.1 ± 0.5 | 88% |

Tier 2: Identifying the Molecular Target - Receptor Binding Assays

-

Expertise & Causality: Having confirmed auxin-like activity, the next critical step is to demonstrate a direct physical interaction between the active compound (3-CPA) and its putative receptor, TIR1/AFB. The Yeast Two-Hybrid (Y2H) system is a powerful in vivo method to test protein-protein interactions that are dependent on a small molecule.[1][3][4] It reconstitutes a functional transcription factor if the "bait" (TIR1) and "prey" (Aux/IAA) proteins are brought together by the small molecule "glue" (3-CPA).

-

Protocol: Auxin-Dependent Yeast Two-Hybrid Assay

-

Plasmid Construction: Clone the full-length coding sequence of a TIR1/AFB family member (e.g., Arabidopsis TIR1) into a "bait" vector, creating a fusion with a DNA-binding domain (DBD). Clone the full-length coding sequence of an Aux/IAA protein (e.g., IAA7) into a "prey" vector, creating a fusion with an activation domain (AD).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.

-

Interaction Assay: Plate the transformed yeast on a basal medium lacking leucine and tryptophan (-Leu/-Trp) to select for the presence of both plasmids.

-

Selective Plating: Replica-plate the colonies onto a high-stringency selective medium that also lacks histidine and adenine (-Leu/-Trp/-His/-Ade) and contains various concentrations of 3-CPA.

-

Analysis: Growth on the high-stringency medium indicates a positive interaction. The intensity of growth should correlate with the concentration of 3-CPA, demonstrating that the interaction is auxin-dependent. Appropriate positive (natural IAA) and negative (solvent) controls are essential.

-

Tier 3: Quantifying the Downstream Molecular Response - Gene Expression Analysis

-

Expertise & Causality: The final validation step connects receptor binding to the downstream physiological output. Quantitative Reverse Transcription PCR (qRT-PCR) is the gold standard for measuring changes in the expression of specific genes.[5][10][14] By treating plant tissues with the compound and measuring the transcript levels of known early auxin-responsive genes, we can confirm the activation of the entire signaling cascade.

-

Protocol: qRT-PCR of Auxin-Responsive Genes

-

Plant Treatment: Grow Arabidopsis seedlings in liquid culture or on agar plates. Treat the seedlings with a predetermined effective concentration of this compound (e.g., 1 µM) for a short time course (e.g., 0, 30, 60, 120 minutes). Include a solvent control.

-

RNA Extraction: Harvest the tissue at each time point, flash-freeze in liquid nitrogen, and extract total RNA using a validated kit or protocol.

-

cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific to target genes (e.g., IAA1, GH3.3) and a stable reference gene (e.g., ACTIN2, UBQ10).

-

Data Analysis: Calculate the relative fold change in gene expression for each target gene at each time point compared to the control using the ΔΔCt method.

-

-

Illustrative Data Presentation

| Target Gene | Treatment Time (min) | Fold Change vs. Control (Mean ± SD) |

| IAA1 | 30 | 8.5 ± 1.2 |

| 60 | 15.2 ± 2.1 | |

| GH3.3 | 30 | 12.1 ± 1.8 |

| 60 | 22.7 ± 3.5 | |

| ACTIN2 (Ref) | 60 | 1.0 ± 0.1 |

Conclusion

The mechanism of action of this compound is a classic example of herbicide action through molecular mimicry. Upon conversion to its active form, 3-chlorophenoxyacetic acid, it acts as a persistent synthetic auxin. It functions as a molecular glue, stabilizing the interaction between TIR1/AFB auxin receptors and Aux/IAA transcriptional repressors. This leads to the targeted degradation of the repressors, unleashing ARF transcription factors and causing a massive, sustained upregulation of auxin-responsive genes. The resulting hormonal chaos, particularly the overproduction of ethylene and ABA, drives the uncontrolled growth, senescence, and eventual death of susceptible plant species. The experimental framework outlined provides a robust, logical, and self-validating pathway to confirm this mechanism for any novel synthetic auxin.

References

- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 3. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 4. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein–Protein Interaction via Two-Hybrid Assay in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 12. Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(3-chlorophenoxy)acetate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry and drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. Among the vast arsenal of chemical scaffolds and building blocks, Ethyl 2-(3-chlorophenoxy)acetate has emerged as a molecule of significant interest. Its utility extends beyond a simple synthetic intermediate; it is a key component in the construction of targeted protein degraders, a revolutionary class of therapeutics with the potential to address previously "undruggable" targets. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of next-generation pharmaceuticals.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 52094-98-1 , is an aromatic ether and an ethyl ester.[1][2][3] Its structure features a 3-chlorophenoxy group linked to an ethyl acetate moiety via an ether bond. This unique combination of functional groups imparts specific chemical reactivity and physical properties that are instrumental in its applications.

| Property | Value | Source |

| CAS Number | 52094-98-1 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |

| Molecular Weight | 214.65 g/mol | [2][] |

| Appearance | Predicted: Colorless to pale yellow liquid | N/A |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

| Canonical SMILES | CCOC(=O)COC1=CC(=CC=C1)Cl | [2] |

Part 2: Synthesis and Characterization

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis .[5] This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-chlorophenol (the nucleophile) reacts with an ethyl haloacetate (the electrophile), typically ethyl chloroacetate or ethyl bromoacetate.

The causality behind this experimental choice lies in the high efficiency and broad applicability of the Williamson ether synthesis for forming aryl ethers. The phenolic proton of 3-chlorophenol is sufficiently acidic to be readily deprotonated by a moderately strong base like sodium hydroxide or potassium carbonate, forming a potent phenoxide nucleophile. The subsequent Sₙ2 attack on the electrophilic carbon of the ethyl haloacetate proceeds smoothly to yield the desired product.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

3-Chlorophenol

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in anhydrous acetone.

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 eq). The potassium carbonate acts as the base to deprotonate the phenol and also as a scavenger for the resulting hydrohalic acid.

-

Electrophile Addition: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chlorophenol spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20 (t, J = 8.0 Hz, 1H, Ar-H)

-

δ 6.95 (m, 2H, Ar-H)

-

δ 6.80 (m, 1H, Ar-H)

-

δ 4.60 (s, 2H, O-CH₂-C=O)

-

δ 4.25 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)

-

δ 1.30 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 168.5 (C=O)

-

δ 158.0 (Ar-C-O)

-

δ 135.0 (Ar-C-Cl)

-

δ 130.5 (Ar-CH)

-

δ 122.0 (Ar-CH)

-

δ 115.0 (Ar-CH)

-

δ 113.0 (Ar-CH)

-

δ 65.5 (O-CH₂-C=O)

-

δ 61.5 (O-CH₂-CH₃)

-

δ 14.0 (O-CH₂-CH₃)

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z 214 and [M+2]⁺ at m/z 216 (due to ³⁵Cl and ³⁷Cl isotopes).

-

Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the ethyl group (-CH₂CH₃), as well as cleavage of the ether bond.

-

Part 3: Application in Drug Discovery - A Building Block for PROTACs

The primary application of this compound in modern drug discovery is as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A typical PROTAC consists of three components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ubiquitin ligase ligand.

-

A chemical linker that connects the two ligands.

This compound serves as a versatile precursor for the linker and/or the E3 ligase ligand portion of the PROTAC. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then provides a handle for further chemical modification and attachment to the other components of the PROTAC. The chlorophenoxy moiety can be a key structural element of certain E3 ligase ligands or can be further functionalized.

Caption: The mechanism of action of a PROTAC molecule.

The significance of using building blocks like this compound lies in the modular nature of PROTAC design. Researchers can systematically modify the linker length and composition to optimize the formation of the ternary complex between the target protein and the E3 ligase, which is crucial for efficient protein degradation.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly closed container in a cool, dry place.

Researchers should always consult the supplier's SDS for the most up-to-date and specific safety information before handling this compound.

Conclusion

This compound is more than just a chemical compound; it is a key enabler of innovative therapeutic strategies. Its straightforward synthesis via the Williamson ether synthesis and its ideal structural features make it a valuable building block for the construction of PROTACs and other complex molecules in drug discovery. As the field of targeted protein degradation continues to expand, the importance of versatile and well-characterized building blocks like this compound will undoubtedly grow, paving the way for the development of novel treatments for a wide range of diseases.

References

Spectroscopic Characterization of Ethyl 2-(3-chlorophenoxy)acetate: An In-depth Technical Guide

Introduction

Ethyl 2-(3-chlorophenoxy)acetate is a member of the phenoxyacetate class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount for understanding their biological activity and ensuring the integrity of research outcomes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous confirmation of molecular structure. This guide offers a comprehensive analysis of the spectroscopic data for this compound, presenting a detailed interpretation of its spectral features. In the absence of readily available experimental spectra in public databases, this document leverages predicted data and analysis of analogous structures to provide a robust and instructive overview for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, ensuring scientific rigor and practical utility.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. This compound possesses several key functional groups that give rise to characteristic signals in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound and its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group protons and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester functionality.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | 1.25 - 1.35 | Triplet (t) | ~7.1 | 3H |

| -OCH₂CH₃ | 4.20 - 4.30 | Quartet (q) | ~7.1 | 2H |

| -OCH₂-Ar | 4.60 - 4.70 | Singlet (s) | - | 2H |

| Aromatic H | 6.80 - 7.30 | Multiplet (m) | - | 4H |

Note: These are predicted values and may vary slightly from experimental results. Predictions are based on computational algorithms and analysis of similar structures.

Interpretation and Rationale:

-

Ethyl Group (-CH₂CH₃): The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet downfield around 4.20-4.30 ppm. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and appear as an upfield triplet around 1.25-1.35 ppm. The splitting pattern (quartet and triplet) is a classic ethyl group signature, arising from spin-spin coupling between the adjacent methylene and methyl protons.

-

Methylene Bridge (-OCH₂-Ar): The two protons of the methylene group linking the ester and the phenoxy ring are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet in the region of 4.60-4.70 ppm. Their downfield position is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Aromatic Protons: The four protons on the 3-chlorophenyl ring will exhibit complex splitting patterns (a multiplet) in the aromatic region of the spectrum (6.80 - 7.30 ppm). The exact chemical shifts and coupling constants are dependent on the electronic effects of the chlorine and the ether linkage.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | 13.5 - 14.5 |

| -OC H₂CH₃ | 61.0 - 62.0 |

| -OC H₂-Ar | 65.0 - 66.0 |

| Aromatic C (C-H) | 113.0 - 131.0 |

| Aromatic C (C-Cl) | 134.0 - 135.0 |

| Aromatic C (C-O) | 157.0 - 158.0 |

| C =O | 168.0 - 169.0 |

Note: These are predicted values and may vary slightly from experimental results. Predictions are based on computational algorithms and analysis of similar structures.

Interpretation and Rationale:

-

Aliphatic Carbons: The methyl carbon of the ethyl group is expected at the most upfield position (13.5 - 14.5 ppm). The two methylene carbons (-OCH₂CH₃ and -OCH₂-Ar) are deshielded by the adjacent oxygen atoms and appear in the 61.0 - 66.0 ppm range.

-

Aromatic Carbons: The aromatic carbons will resonate between 113.0 and 158.0 ppm. The carbon atom bonded to the chlorine atom (C-Cl) is expected around 134.0 - 135.0 ppm, while the carbon attached to the ether oxygen (C-O) will be the most deshielded aromatic carbon, appearing around 157.0 - 158.0 ppm. The remaining C-H aromatic carbons will have signals within the 113.0 - 131.0 ppm range.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 168.0 - 169.0 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for preparing and analyzing a liquid sample by NMR spectroscopy.

A standard protocol for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows[1][2][3][4]:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube to prevent solvent evaporation.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

-

Subsequently, acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1760 - 1740 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| C-O (Ester/Ether) | Stretch | 1300 - 1000 | Strong |

| C-Cl (Aryl) | Stretch | 1100 - 1000 | Medium |

Note: These are typical ranges for the specified functional groups and may vary based on the specific molecular environment.

Interpretation and Rationale:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl (C=O) stretch, typically appearing in the 1760 - 1740 cm⁻¹ region[5][6][7].

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ester and ether linkages will be present in the fingerprint region, between 1300 and 1000 cm⁻¹[5][6][7].

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹[5][7].

-

Aromatic C=C Stretches: Medium intensity peaks corresponding to the C=C stretching vibrations within the aromatic ring are expected in the 1600 - 1450 cm⁻¹ region[5].

-

C-Cl Stretch: A medium intensity absorption for the C-Cl bond of the aryl chloride is anticipated in the 1100 - 1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

Caption: A simplified workflow for obtaining the IR spectrum of a neat liquid sample.

For a liquid sample such as this compound, the following "neat" sample preparation technique is commonly employed[8][9][10][11]:

-

Sample Preparation:

-

A single drop of the pure liquid is placed on the polished surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.

-

A second salt plate is carefully placed on top of the first, spreading the liquid into a thin film between the two plates.

-

-

Data Acquisition:

-

The "sandwich" of salt plates containing the sample is mounted in the sample holder of the IR spectrometer.

-

A background spectrum of the empty instrument is typically run first.

-

The IR spectrum of the sample is then recorded.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 214.6 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |

| 214/216 | [C₁₀H₁₁³⁵ClO₃]⁺ / [C₁₀H₁₁³⁷ClO₃]⁺ | Molecular Ion (M⁺) |

| 169/171 | [C₈H₆³⁵ClO₂]⁺ / [C₈H₆³⁷ClO₂]⁺ | M⁺ - OCH₂CH₃ |

| 141/143 | [C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ | M⁺ - COOCH₂CH₃ |

| 128/130 | [C₆H₄³⁵ClO]⁺ / [C₆H₄³⁷ClO]⁺ | Fragmentation of the phenoxy group |

| 73 | [COOCH₂CH₃]⁺ | Ethyl acetate fragment |

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Interpretation and Rationale:

-

Molecular Ion (M⁺): A peak at m/z 214, corresponding to the molecular ion with the ³⁵Cl isotope, should be observed. A smaller peak at m/z 216 (the M+2 peak) with approximately one-third the intensity of the M⁺ peak will also be present due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentations: Common fragmentation pathways for esters and ethers are expected. Alpha-cleavage next to the ether oxygen could lead to the loss of the ethoxycarbonylmethyl radical, resulting in a fragment at m/z 128/130. Cleavage of the ester group could result in the loss of an ethoxy radical (-OCH₂CH₃) to give a fragment at m/z 169/171, or the loss of the entire ethyl acetate group to give a fragment at m/z 141/143. The formation of an ion at m/z 73 corresponding to the [COOCH₂CH₃]⁺ fragment is also plausible[12][13][14].

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows[15][16][17]:

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

-

The sample is vaporized under high vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation and Analysis:

-

The high energy of the molecular ion often causes it to fragment into smaller, charged species.

-

These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a robust framework for the structural confirmation of this compound. The characteristic signals in the predicted ¹H and ¹³C NMR spectra, the key absorption bands in the IR spectrum, and the plausible fragmentation patterns in the mass spectrum collectively offer a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to confidently identify and characterize this and structurally related compounds. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]

- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. homework.study.com [homework.study.com]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

Methodological & Application

Analytical methods for determining Ethyl 2-(3-chlorophenoxy)acetate in soil and water

Starting Initial Investigation

I'm kicking things off with a deep dive into Ethyl 2-(3-chlorophenoxy)acetate. Right now, I'm focused on gathering comprehensive data. I'm hitting Google hard to find its physicochemical properties, how it behaves in the environment, and what methods are already out there for analyzing it in soil and water.

Developing Analytical Strategies

I'm now zeroing in on analytical methods. I'm focusing on evaluating various extraction and instrumental techniques, like SPE, LLE, GC-MS, and LC-MS/MS, for this compound in soil and water. I'm actively seeking validated protocols from sources like the EPA and peer-reviewed studies. I will also be creating structured, and visually represented workflows.

Defining Structure & Content

I'm now building the application note's backbone. I'll outline the introduction, analytical protocols for soil and water, and the method rationale. I am committed to clarity, with step-by-step procedures. I'm also preparing visual representations with tables and diagrams. I'll thoroughly integrate all gathered information.

Framing the Approach

I'm structuring the app note and protocol for analyzing this compound in soil and water. I'm aiming for flexibility, not rigidity. My priority is crafting a tailored, adaptable framework to address the specific analytical needs, avoiding a generic template. This adaptability is the core directive.

Structuring the Protocol

I've been focusing on building a structure that is both logical and provides technical guidance. I'm prioritizing scientific integrity and logical explanations, aiming for self-validating protocols with quality control steps. I'm also preparing for authoritative grounding, adding in-text citations and verified URLs in the references. Finally, I will visualize key data with tables and diagrams and incorporate DOT scripts for figures.

Developing the Analytical Method

I'm now diving into the specifics of the analyte and available methods. I've confirmed key identifiers like the CAS number, molecular formula, and weight. The literature highlights that it is an ester derivative of a phenoxy herbicide, so I have to analyze it directly. I'm exploring methods to preserve the ester while I develop the best protocol for the application. I will include the information about the herbicide parent acid.

Developing Specific Methodologies

I'm now fully immersed in the method development phase, working through the specific analytical techniques. I'm prioritizing direct analysis of the ethyl ester, given the project's focus. The plan is to include information on total residue analysis, with hydrolysis to the parent acid, as a secondary consideration. I've begun to assemble information on sample preparation, including techniques for hydrolysis, and have identified several key citations. I'll be sure to build the document using a blend of scientific integrity and clarity.

Developing The Structure

I've been meticulously examining the information I've compiled. My focus is on synthesizing a comprehensive application note and protocol. I'm prioritizing direct analysis of the ester, but I'll also incorporate total residue analysis involving hydrolysis of the parent acid as a secondary method for a complete overview. I am also working on sample preparation techniques, including hydrolysis methods. I am going to organize this using scientific integrity and clarity.

Defining the Protocol's Scope

I'm now fully immersed in constructing the application note, with specific focus on outlining the project's parameters. I am developing a clear plan for both the direct ethyl ester analysis and including total residue analysis, with hydrolysis as a secondary method. I have a thorough overview of sample preparation techniques. The approach will have scientific integrity and clarity at its core.

Developing and Detailing the Protocol

I've assembled the essential components for a comprehensive application note. I am structuring it to prioritize direct analysis of the ethyl ester, while also incorporating total residue analysis involving hydrolysis of the parent acid. I have also begun detailed protocols for sample preparation techniques. A clear emphasis is on scientific integrity and clarity throughout the note.

Defining Direct Analysis Approach

I'm now fully immersed in developing the protocol structure, and am prioritizing direct analysis of the ethyl ester, while also covering total residue analysis involving hydrolysis of the parent acid as an secondary method. I have a thorough overview of sample preparation techniques, including hydrolysis methods, with scientific integrity and clarity at the forefront. I'm focusing on incorporating visual elements, tables, and DOT diagrams for clear guidance.

Developing Initial Protocol Outline

I'm synthesizing a comprehensive protocol draft, addressing both direct ester analysis and total residue analysis with hydrolysis. I'm prioritizing the direct analysis of the ethyl ester as the primary focus, incorporating detailed sample preparation techniques and instrumental analysis methods for both water and soil matrices. I'll include DOT diagrams to illustrate analytical workflow.

Defining Analytical Pathways

I'm now outlining a detailed protocol, focusing on two approaches. I plan to use GC-MS/MS for the direct analysis of the ester in both water and soil samples. As a second approach, I'll detail the use of LC-MS/MS to analyze the ester. I am going to carefully explain the advantages and disadvantages of each.

Prioritizing Method Selection

I've been evaluating the suitability of GC-MS/MS and LC-MS/MS for direct ethyl ester analysis. While both are viable, GC-MS/MS shows promise due to the analyte's volatility, and LC-MS/MS can also be applicable. I'm prioritizing direct analysis of the ester for both soil and water matrices and developing detailed protocols for each. I'll include thorough sample prep and workflow illustrations.

Finalizing Protocol Structure

My focus is now on finalizing the overall protocol structure, incorporating GC-MS/MS for direct ethyl ester analysis, alongside LC-MS/MS as an alternative. I'm prioritizing thorough descriptions of sample preparation and instrumental methods for water and soil, with detailed quality control elements. The core emphasis remains on building a note with scientific integrity and clarity, and I will be using visual aids such as tables and DOT diagrams.

Finalizing Protocol's Structure

I'm synthesizing a comprehensive protocol draft, addressing both direct ester analysis and total residue analysis with hydrolysis. I'm prioritizing the direct analysis of the ethyl ester as the primary focus, incorporating detailed sample preparation techniques and instrumental analysis methods for both water and soil matrices. I'll include DOT diagrams to illustrate analytical workflow. The approach emphasizes scientific integrity and clarity, incorporating all previously discussed directives.

Application Notes and Protocols for Ethyl 2-(3-chlorophenoxy)acetate as a Plant Growth Regulator

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-(3-chlorophenoxy)acetate as a potential plant growth regulator. This document outlines the compound's presumed mechanism of action based on its structural similarity to other synthetic auxins, detailed protocols for its preparation and application, and methodologies for evaluating its biological activity.

Introduction and Scientific Rationale

This compound belongs to the phenoxyacetic acid class of compounds, which includes well-known synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] Synthetic auxins are crucial tools in agriculture and plant science, capable of mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to regulate various aspects of plant growth and development.[2] These compounds are often more stable in planta than IAA, leading to more persistent effects.[3]

The application of synthetic auxins can lead to a range of physiological responses, including cell elongation, root initiation, and at higher concentrations, herbicidal effects due to uncontrolled growth.[3][4] The specific activity of a synthetic auxin is determined by its chemical structure, which influences its binding to auxin receptors and its metabolic stability within the plant.

Given its structure, this compound is hypothesized to function as a synthetic auxin. However, as a less-studied compound, its precise biological activity and optimal application concentrations require empirical determination. These notes provide the foundational protocols to enable such investigations.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for accurate and safe experimental execution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | [5] |

| Molecular Weight | 214.6 g/mol | [5] |

| Purity | ≥97% | [5] |

| CAS Number | 52094-98-1 | [5] |

| Storage | Room temperature | [5] |

Note on Solubility: Phenoxyacetate esters are generally soluble in organic solvents such as ethanol and DMSO.[1] For aqueous solutions, initial dissolution in a small volume of a suitable solvent is typically required before dilution with water.[6][7]

Presumed Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like this compound are believed to exert their effects by co-opting the plant's natural auxin signaling pathway.[2] The canonical pathway involves the perception of auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors.[8]

Simplified Auxin Signaling Pathway:

References

- 1. CAS 533-23-3: Ethyl 2,4-dichlorophenoxyacetate [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. quora.com [quora.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Ethyl 2-(3-chlorophenoxy)acetate in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 2-(3-chlorophenoxy)acetate is a member of the phenoxyacetic acid class of compounds, which are widely recognized in agriculture for their dual role as herbicides and plant growth regulators.[1] These synthetic auxins are structural mimics of the natural plant hormone indole-3-acetic acid (IAA) and can elicit a range of physiological responses in plants. The precise effect of this compound, whether as a growth promoter or a herbicide, is largely dependent on the concentration applied, the plant species, and the stage of development. At low concentrations, it can stimulate growth, while at higher concentrations, it typically leads to unregulated, lethal growth in susceptible plants, particularly broadleaf weeds.[2]

This document provides a comprehensive guide for the application of this compound in a research setting. It outlines its mechanism of action, detailed protocols for its use, and methods for evaluating its efficacy and potential phytotoxicity. The information herein is intended to equip researchers with the necessary knowledge to conduct robust and reproducible experiments.

Mechanism of Action: A Synthetic Auxin Perspective

This compound, like other phenoxyacetic acid derivatives, functions by mimicking the plant hormone auxin.[3] In susceptible plants, the introduction of this synthetic auxin disrupts the delicate hormonal balance that governs numerous physiological processes.

Key Molecular Events:

-

Perception and Signaling: Upon entering the plant cell, this compound is recognized by auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1).

-

Derepression of Auxin-Responsive Genes: This binding event leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the transcription of auxin-responsive genes.

-

Uncontrolled Growth: The subsequent overexpression of auxin-responsive genes results in a cascade of events, including rapid and uncontrolled cell division and elongation, epinastic growth (twisting of stems and petioles), and tissue proliferation. This ultimately leads to the disruption of vascular tissues, cessation of normal growth, and eventually, plant death in the case of herbicidal applications.

Caption: Simplified signaling pathway of this compound as a synthetic auxin.

Experimental Protocols

The following protocols are designed for greenhouse and laboratory settings to evaluate the efficacy of this compound.

Preparation of Stock and Working Solutions

Materials:

-

This compound (purity ≥97%)[4]

-

Acetone or Ethanol (reagent grade)

-

Tween® 20 or similar surfactant

-

Distilled or deionized water

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Protocol for a 10,000 ppm (mg/L) Stock Solution:

-

Accurately weigh 100 mg of this compound.

-

Dissolve the compound in a minimal amount of acetone or ethanol (e.g., 5 mL) in a 10 mL volumetric flask. Ensure complete dissolution.

-

Bring the volume up to 10 mL with distilled water.

-

Add a surfactant, such as Tween® 20, to a final concentration of 0.1% (v/v) to aid in adhesion to plant surfaces.

-

Mix thoroughly using a magnetic stirrer.

Preparation of Working Solutions:

Prepare a serial dilution from the stock solution to achieve the desired experimental concentrations. For example, to prepare a 100 ppm working solution, dilute 1 mL of the 10,000 ppm stock solution to a final volume of 100 mL with distilled water containing 0.1% surfactant.

| Parameter | Value |

| Purity | ≥97%[4] |

| Molecular Formula | C10H11ClO3[4] |

| Molecular Weight | 214.6 g/mol [4] |

| Storage | Room temperature[4] |

Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the herbicidal effectiveness of this compound.[5]

Materials:

-

Test plant species (e.g., a common broadleaf weed like Amaranthus retroflexus or a sensitive crop like tomato)[6]

-

Pots (10-15 cm diameter) filled with standard potting mix

-

Greenhouse with controlled temperature and light conditions

-

Spray chamber or handheld sprayer for uniform application

-

Working solutions of this compound

-

Control solution (water + surfactant)

Experimental Workflow:

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Auxin herbicide effects on glyphosate efficacy and cotton (<i>Gossypium hirsutum</i>) yield - ProQuest [proquest.com]

- 3. Effects of exogenous auxin on yield in foxtail millet (Setaria italica L.) when applied at the grain-filling stage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Recovery Solid-Phase Extraction of Ethyl 2-(3-chlorophenoxy)acetate from Aqueous Matrices

Abstract

This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the efficient isolation and concentration of Ethyl 2-(3-chlorophenoxy)acetate from aqueous samples. This compound is a member of the phenoxyacetate class of compounds, some of which are used as herbicides.[1] Accurate and sensitive quantification of this analyte in environmental and biological matrices is crucial for monitoring and toxicological studies. The method described herein utilizes a reversed-phase SPE mechanism, providing high recovery and clean extracts suitable for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Rationale for a Targeted SPE Approach

This compound (CAS 52094-98-1) is an organic compound with the molecular formula C10H11ClO3.[2][] Its chemical structure, featuring a chlorinated phenoxy ring and an ethyl ester group, classifies it as a moderately non-polar compound. The analysis of such compounds at trace levels often necessitates a sample preparation step to remove interfering matrix components and concentrate the analyte of interest.[4][5] Solid-phase extraction has emerged as a superior technique to traditional liquid-liquid extraction due to its reduced solvent consumption, higher sample throughput, and potential for automation.[4][6]

The protocol detailed in this document is founded on the principle of reversed-phase chromatography, where a non-polar stationary phase (the SPE sorbent) retains the analyte from a polar mobile phase (the aqueous sample). The selection of the appropriate sorbent and solvent system is critical to achieving high recovery and reproducibility. For compounds like this compound, C18 silica and polymeric sorbents are excellent candidates.[7][8]

The Chemistry of Retention: Analyte-Sorbent Interactions

The successful retention of this compound on a reversed-phase sorbent is primarily driven by hydrophobic interactions between the non-polar analyte and the non-polar functional groups of the sorbent. The ethyl ester group in the analyte makes it less polar than its corresponding carboxylic acid, enhancing its affinity for non-polar sorbents.

Diagram of Analyte-Sorbent Interaction

Caption: Hydrophobic interactions between the analyte and C18 sorbent.

Experimental Protocols

This section provides a step-by-step methodology for the solid-phase extraction of this compound from a water sample.

Materials and Reagents

-

SPE Cartridge: C18, 500 mg, 6 mL (or equivalent polymeric reversed-phase cartridge)

-

Methanol (MeOH): HPLC grade

-

Ethyl Acetate: HPLC grade

-

Deionized Water: High purity

-

Nitrogen Gas: High purity, for evaporation

-

Sample Collection Vials

-

SPE Vacuum Manifold

Sample Pre-treatment

For aqueous samples such as surface water or groundwater, filtration may be necessary to remove particulate matter that could clog the SPE cartridge.[9]

-

Allow the water sample to come to room temperature.

-

If visible particulates are present, filter the sample through a 0.45 µm filter.

-

For a 100 mL water sample, no pH adjustment is typically necessary for the ethyl ester form of the analyte. However, for related acidic herbicides, adjusting the pH to <2 is critical for high recovery.[7][10]

Solid-Phase Extraction Protocol

The following protocol is optimized for a 500 mg C18 SPE cartridge. Volumes may need to be adjusted for different sorbent masses.

SPE Workflow Diagram

Caption: Step-by-step workflow for the SPE of this compound.

Step-by-Step Protocol:

-

Cartridge Conditioning:

-

Wash the C18 cartridge with 5 mL of ethyl acetate to remove any potential organic contaminants.

-

Flush the cartridge with 5 mL of methanol to activate the C18 functional groups.[10]

-

Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry before loading the sample.[10]

-

-

Sample Loading:

-

Load the 100 mL pre-treated water sample onto the conditioned cartridge at a steady flow rate of approximately 5 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

-

-

Drying:

-

Dry the cartridge thoroughly under high vacuum for 10-15 minutes to remove all residual water. This step is crucial for efficient elution with a non-polar solvent.[10]

-

-

Elution:

-

Place a clean collection tube inside the vacuum manifold.

-

Elute the retained this compound from the cartridge with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent bed for a minute before applying vacuum for the first aliquot.[7]

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[10]

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase for your chromatographic analysis (e.g., 1 mL of methanol or acetonitrile).

-

Expected Performance and Data

The following table summarizes the expected performance of this SPE method based on typical results for similar phenoxyacetate compounds.

| Parameter | Expected Value | Notes |

| Recovery | > 90% | Dependent on precise execution of the protocol. |

| Reproducibility (RSD) | < 10% | Indicates the consistency of the method. |

| Sample Throughput | High | Amenable to processing multiple samples simultaneously on a vacuum manifold. |

| Solvent Consumption | Low | Significantly less than traditional liquid-liquid extraction. |

Troubleshooting

-

Low Recovery:

-

Cause: Cartridge went dry before sample loading.

-

Solution: Ensure the sorbent bed remains wetted after the equilibration step.

-

Cause: Incomplete elution.

-

Solution: Ensure the cartridge is thoroughly dried before elution and consider a third aliquot of elution solvent.

-

Cause: Sample flow rate is too high.

-

Solution: Reduce the flow rate during sample loading to ensure adequate interaction time between the analyte and the sorbent.

-

-

Poor Reproducibility:

-

Cause: Inconsistent flow rates between samples.

-

Solution: Use a vacuum manifold with flow control capabilities or an automated SPE system.

-

Cause: Incomplete drying of the cartridge.

-

Solution: Ensure consistent and adequate drying time for all samples.

-

Conclusion

This application note provides a comprehensive and reliable solid-phase extraction protocol for this compound from aqueous samples. By leveraging the principles of reversed-phase chromatography and optimizing each step of the SPE process, this method delivers high recovery, excellent reproducibility, and clean extracts, making it an ideal sample preparation technique for sensitive and accurate downstream analysis.

References

- 1. CAS 533-23-3: Ethyl 2,4-dichlorophenoxyacetate [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 4. analecta.hu [analecta.hu]

- 5. env.go.jp [env.go.jp]

- 6. promochrom.com [promochrom.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. Multiresidue determination of chlorophenoxy acid herbicides in human urine samples by use of solid-phase extraction and capillary LC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. unitedchem.com [unitedchem.com]

Investigating the herbicidal effects of Ethyl 2-(3-chlorophenoxy)acetate

Here are the detailed Application Notes and Protocols for investigating the herbicidal effects of Ethyl 2-(3-chlorophenoxy)acetate.

Application Note & Protocol Guide

Topic: Investigating the Herbicidal Efficacy and Mechanism of this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound belongs to the phenoxyacetic acid class of compounds, a chemical family renowned for its herbicidal properties.[1] Like its well-known analogues 2,4-D and MCPA, its structure suggests it functions as a synthetic auxin, inducing phytotoxicity through the disruption of normal hormonal regulation in susceptible plants.[2][3] This document provides a comprehensive guide for the systematic investigation of its herbicidal effects. It outlines detailed protocols for both rapid preliminary screenings and robust whole-plant bioassays, explains the rationale behind experimental design, and offers a framework for data analysis and interpretation. The methodologies are designed to be self-validating through the inclusion of appropriate controls and standardized assessment criteria, ensuring the generation of reliable and reproducible data for research and development purposes.

Background and Proposed Mechanism of Action

Phenoxy herbicides are synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1] They are particularly effective against broadleaf weeds.[3] The core mechanism involves overwhelming the plant's natural auxin signaling pathways. At herbicidal concentrations, these synthetic auxins are more persistent than endogenous IAA, leading to uncontrolled and disorganized cell division and growth, ultimately resulting in stem curling, leaf malformation, vascular tissue disruption, and plant death.

This compound is metabolized within the plant to its active form, 3-chlorophenoxyacetic acid. This active molecule then binds to auxin receptors, primarily the F-box protein TIR1/AFB family, which are components of an SCF E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to the catastrophic physiological effects described above.

Caption: Proposed signaling pathway for this compound.

Pre-Experimental Preparation

Safety Precautions

-

Handle this compound in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Esters of chlorophenoxy herbicides can be skin and eye irritants.[4]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Stock Solution Preparation

Accurate solution preparation is critical for dose-response experiments.[5] Since this compound has limited water solubility, an organic solvent is required for the initial stock.

-

Primary Stock (e.g., 100 mM):

-

Accurately weigh the required amount of this compound (MW: 214.6 g/mol ).[6]

-

Dissolve in a minimal amount of a suitable solvent like acetone or DMSO.

-

Bring to the final volume with the same solvent in a Class A volumetric flask. Store in a tightly sealed container at 4°C.

-

-

Working Solutions:

-

Prepare serial dilutions from the primary stock to create a range of concentrations for testing.

-

For aqueous applications (e.g., spraying), the final dilution should contain a surfactant (e.g., 0.1% Tween-20) to ensure uniform coverage on the leaf surface.[7]

-

Causality: The surfactant reduces the surface tension of the spray droplets, preventing them from beading up and ensuring better contact with and penetration into the plant cuticle.

-

Always prepare a "vehicle control" solution containing the same concentration of solvent and surfactant as the highest treatment dose but lacking the herbicide. This is essential to confirm that the solvent or surfactant itself does not cause phytotoxicity.

-

Plant Species Selection and Cultivation

-

Test Species: Select relevant weed species for testing. Common choices for broad-spectrum screening include both a grass species, such as ryegrass (Lolium multiflorum), and a broadleaf species, like field mustard (Brassica campestris).[8]

-

Control Species: It is crucial to include a known susceptible population in all experiments.[5] This acts as a positive control to validate that the herbicide application and experimental conditions were conducive to herbicidal activity.

-

Cultivation:

-

Sow seeds in pots containing a standardized greenhouse potting mix.

-

Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod (e.g., 22-25°C, 16:8 hour light:dark cycle).

-

Water and fertilize as needed to ensure healthy, uniform growth. Inconsistent plant health can be a major source of experimental variability.[9]

-

Experimental Protocols

Protocol: Seed Germination and Early Seedling Growth Assay

This in vitro assay provides a rapid method to screen for phytotoxicity and determine a preliminary effective concentration range.

-

Preparation:

-

Place a sterile filter paper (e.g., Whatman No. 1) into a 90 mm petri dish.

-

Prepare a dilution series of this compound in a suitable buffer or deionized water (if solubility permits at the required concentrations) containing the vehicle solvent.

-

-

Plating:

-

Pipette 5 mL of each test concentration onto the filter paper in separate, labeled petri dishes. Include a vehicle-only control.

-

Place 20-30 seeds of the target species evenly onto the moist filter paper. Use at least 3-4 replicate dishes per concentration.

-

-

Incubation:

-

Seal the petri dishes with parafilm to prevent moisture loss.

-

Incubate in a growth chamber with controlled light and temperature for 7-14 days.

-

-

Assessment:

-

After the incubation period, measure the germination percentage for each dish.

-

For germinated seeds, measure the root and shoot length of each seedling.[9]

-

Calculate the percent inhibition of root and shoot growth relative to the vehicle control.

-

Protocol: Whole-Plant Dose-Response Bioassay

This is the standard and most reliable method for determining the herbicidal efficacy under more realistic conditions.[9][10] It is essential for confirming resistance and determining the level of herbicidal activity.[5]

Caption: Experimental workflow for a whole-plant herbicidal bioassay.

-

Plant Preparation:

-

Cultivate plants as described in Section 2.3 until they reach a consistent growth stage, typically the 2-3 true leaf stage.[7] This uniformity is critical because plant age can significantly influence herbicide tolerance.

-

Arrange pots in a completely randomized design. Use a minimum of 4-5 replicate pots per treatment.

-

-

Herbicide Application:

-

Prepare a dose-response series. A typical series might include 0 (vehicle control), 0.1x, 0.5x, 1x, 2x, and 5x the anticipated field application rate.

-

Calibrate a precision bench sprayer to deliver a consistent volume (e.g., 200 L/ha).[7] Proper calibration ensures that the only variable between treatments is the herbicide concentration.

-

Spray the designated treatments onto the plants, ensuring complete and uniform foliage coverage.

-

-

Post-Treatment Care and Assessment:

-

Return the plants to the greenhouse. Do not water overhead for the first 24 hours to prevent washing the herbicide off the leaves.

-

Monitor plants regularly for the development of phytotoxic symptoms (e.g., epinasty, chlorosis, necrosis).

-

The final assessment should be conducted 21-28 days after application, depending on the herbicide's mode of action and the plant species.[9]

-

-

Data Collection:

-

Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.[7]

-

Plant Survival: Count the number of surviving plants in each pot. A plant is considered dead if it shows no signs of active growth.[7]

-

Biomass Reduction (Most Quantitative): Harvest all above-ground biomass from each pot. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Weigh the dried biomass.

-

Data Analysis and Interpretation

The goal of a dose-response study is to determine the concentration of the herbicide that causes a 50% reduction in a measured parameter. This is typically expressed as GR₅₀ (50% Growth Reduction) for biomass or I₅₀ (50% Inhibition) for growth assays.

-

Calculate Percent Reduction: For each replicate, express the measured value (e.g., dry weight) as a percentage of the average of the untreated control.

-

% of Control = (Weight_treated / Mean Weight_control) * 100

-

% Reduction = 100 - % of Control

-

-

Non-linear Regression: Use a statistical software package (e.g., R, SAS, Prism) to fit the dose-response data to a non-linear regression model, such as a four-parameter log-logistic model. This is the standard and most accurate method for determining GR₅₀ values.

-

Data Presentation: Summarize the results in a clear, tabular format.

| Treatment (g a.i./ha) | Mean Dry Biomass (g) | Std. Error | % Reduction vs. Control |

| 0 (Control) | 5.25 | 0.35 | 0% |

| 50 | 4.10 | 0.28 | 21.9% |

| 100 | 2.75 | 0.31 | 47.6% |

| 200 | 1.15 | 0.19 | 78.1% |

| 400 | 0.20 | 0.05 | 96.2% |

| Calculated GR₅₀ | 105.2 g a.i./ha |

Table 1: Example dose-response data and calculated GR₅₀ for this compound on a susceptible broadleaf species.

Troubleshooting and Considerations

-

Problem: High variability between replicates.

-

Problem: No effect observed, even at high doses.

-

Cause & Solution: Verify the herbicide solution was prepared correctly. Check the health of the susceptible control population; if it is also unaffected, it indicates a systemic experimental failure (e.g., inactive chemical, improper application).[5] The target species may also possess natural tolerance.

-

-

Environmental Factors: Soil type, temperature, and moisture can all influence herbicide efficacy, especially for soil-active chemicals. Be sure to record and control these conditions as much as possible to ensure reproducibility.

References

- 1. jetir.org [jetir.org]

- 2. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C16H22Cl2O3 | CID 61286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 8. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05630F [pubs.rsc.org]

- 9. hracglobal.com [hracglobal.com]

- 10. contractlaboratory.com [contractlaboratory.com]

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 2-(3-chlorophenoxy)acetate synthesis

Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenoxy)acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most robust and widely used method is the Williamson Ether Synthesis .[1][2] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by a phenoxide ion. In this specific case, 3-chlorophenol is deprotonated by a base to form the 3-chlorophenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate.

The general reaction scheme is as follows:

-

Deprotonation: 3-chlorophenol reacts with a base to form the corresponding sodium or potassium salt (phenoxide).

-

Nucleophilic Attack (Sₙ2): The 3-chlorophenoxide attacks ethyl chloroacetate (or bromoacetate), displacing the halide to form the desired ether linkage.[1]

Q2: I'm getting a very low yield. What are the most common causes and how can I fix them?

Low yields are a frequent issue, often stemming from suboptimal reaction conditions or procedural errors.[1][3] Let's break down the potential culprits systematically.

Troubleshooting Workflow for Low Yield

Key Optimization Points:

-

Incomplete Deprotonation: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base to generate the phenoxide. While very strong bases like NaH can be used, they are often unnecessary and require anhydrous conditions.[4] Anhydrous potassium carbonate (K₂CO₃) is a practical and effective choice, often used in polar aprotic solvents like DMF or acetonitrile.[5][6]

-

Pro-Tip: Use at least 1.5-2.0 equivalents of K₂CO₃ to ensure the equilibrium favors the phenoxide. Ensure the K₂CO₃ is anhydrous by drying it in an oven before use.

-

-

Solvent Choice is Critical: The Sₙ2 reaction is highly dependent on the solvent. Polar aprotic solvents are ideal because they solvate the cation (K⁺) but leave the phenoxide nucleophile relatively "naked" and reactive.[7]

-

Data-Driven Decision: A study on a similar alkylation of eugenol with ethyl chloroacetate highlights the significant impact of the solvent on yield.[5]

Solvent (Polar Aprotic) Typical Relative Yield Rationale for Efficacy N,N-Dimethylformamide (DMF) Excellent (e.g., >90%) High dielectric constant, effectively solvates cations.[5] Dimethyl Sulfoxide (DMSO) Good Similar to DMF, promotes fast reaction rates.[5][7] Acetonitrile (CH₃CN) Good to Moderate Effective and easier to remove post-reaction than DMF/DMSO.[5] Acetone Moderate A common, less toxic alternative, but may require longer reaction times or higher temperatures.[8] Table 1: Comparison of common solvents for the Williamson ether synthesis. -

-

Reaction Temperature and Time: These reactions typically require heating to proceed at a reasonable rate. A temperature range of 60-100 °C is common.[2] However, excessively high temperatures can lead to side reactions and decomposition.[9]

-

Best Practice: Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] The reaction is complete when the 3-chlorophenol spot has been completely consumed. Without monitoring, you risk either incomplete conversion or byproduct formation from prolonged heating.

-

Q3: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?